7-Ethyl-6-methylidene-6,7-dihydrofuro[2,3-b]pyridine
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Overview
Description
7-Ethyl-6-methylidene-6,7-dihydrofuro[2,3-b]pyridine is a heterocyclic compound that features a fused furan and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-6-methylidene-6,7-dihydrofuro[2,3-b]pyridine can be achieved through a base-catalyzed cascade reaction. This involves the reaction of N-propargylic β-enaminones with arylaldehydes or N-sulfonyl imines in the presence of potassium hydroxide (KOH) as a catalyst . The reaction proceeds through a series of steps including nucleophilic addition, cyclization, and elimination to form the desired dihydrofuro[2,3-b]pyridine derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
7-Ethyl-6-methylidene-6,7-dihydrofuro[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the furan and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles and electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan oxides, while reduction can produce dihydrofuro[2,3-b]pyridine derivatives.
Scientific Research Applications
7-Ethyl-6-methylidene-6,7-dihydrofuro[2,3-b]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural similarity to natural products makes it a candidate for studying biological activity and potential therapeutic applications.
Industry: Its unique properties may be exploited in the development of new materials or as intermediates in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 7-Ethyl-6-methylidene-6,7-dihydrofuro[2,3-b]pyridine exerts its effects is not fully understood. it is believed to interact with molecular targets such as nicotinic receptors, influencing various biological pathways. The compound’s structure allows it to mimic or inhibit the action of natural ligands, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrofuro[2,3-b]pyridine: Shares a similar fused ring system but lacks the ethyl and methylidene substituents.
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine: Another fused heterocyclic compound with a pyrrole ring instead of a furan ring.
Uniqueness
7-Ethyl-6-methylidene-6,7-dihydrofuro[2,3-b]pyridine is unique due to its specific substituents, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
61612-01-9 |
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Molecular Formula |
C10H11NO |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
7-ethyl-6-methylidenefuro[2,3-b]pyridine |
InChI |
InChI=1S/C10H11NO/c1-3-11-8(2)4-5-9-6-7-12-10(9)11/h4-7H,2-3H2,1H3 |
InChI Key |
HZYQPTDLWIFNMF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C)C=CC2=C1OC=C2 |
Origin of Product |
United States |
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